Divergent Antiviral Specificity: Deoxyenterocin Targets Influenza A H1N1 While Enterocin Shows Only Weak Anti-HSV-1 Activity
In a direct cross-study comparison, Deoxyenterocin and Enterocin demonstrate divergent antiviral specificities. Deoxyenterocin has been shown to inhibit the cytopathic effect of Influenza A (H1N1) virus by 60.6% at 50 μg/mL . Conversely, Enterocin has been reported to exhibit only weak antiviral activity against Herpes Simplex Virus type 1 (HSV-1) at the same concentration, with the specific inhibition percentage not quantified as it was deemed 'weak' [1]. This difference in viral target efficacy is a key differentiator for antiviral research programs.
| Evidence Dimension | Antiviral activity (% inhibition of cytopathic effect) |
|---|---|
| Target Compound Data | 60.6% inhibition |
| Comparator Or Baseline | Enterocin: Weak inhibition (not quantified) |
| Quantified Difference | Significant inhibition for Deoxyenterocin vs. weak/unquantified inhibition for Enterocin |
| Conditions | Influenza A H1N1 virus (Target) vs. Herpes Simplex Virus type 1 (Comparator); both at 50 μg/mL in vitro. |
Why This Matters
This distinct viral target profile means Deoxyenterocin cannot be substituted with Enterocin in studies focused on influenza A or other non-HSV-1 viruses.
- [1] Saurav, K., et al. (2014). Isolation and Characterisation of Enterocins from Marine Streptomyces sp. SCSIO 11863 Isolated from South China Sea. Natural Product Research and Development, 26(8), 1216-1220. View Source
